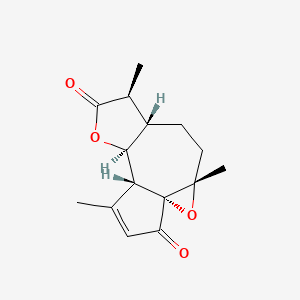

1beta,10beta-Epoxydesacetoxymatricarin

Description

Historical Trajectory of Sesquiterpenoid Lactone Discovery

The journey of sesquiterpenoid lactone discovery is a compelling narrative of evolving chemical and biological sciences. These 15-carbon compounds, characterized by a lactone ring, are particularly abundant in the Asteraceae family of plants. nih.gov Historically, the investigation of these molecules was driven by the quest to identify the active principles of medicinal plants used in traditional remedies. Early efforts were often hampered by the complexity of the plant extracts and the limitations of analytical techniques.

A pivotal advancement in the field was the development of bioassay-guided fractionation. This systematic approach allows researchers to separate complex mixtures into simpler fractions and test each for biological activity, progressively isolating the active compound. nih.govresearchgate.net This methodology was instrumental in the discovery of numerous bioactive sesquiterpenoid lactones, including the celebrated antimalarial drug, artemisinin, from Artemisia annua. nih.gov The re-discovery of artemisinin's potent effects, initially documented in ancient Chinese medical texts, is a testament to the enduring value of natural products. nih.gov

The number of identified sesquiterpenoid lactones has grown exponentially with the advent of advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for structure elucidation. researchgate.net Chemosystematic studies, which explore the chemical constituents of plants to understand their evolutionary relationships, have also played a significant role in targeting new sources of these compounds. invivochem.com

The Significance of 1β,10β-Epoxydesacetoxymatricarin within the Matricarin (B12303738) Framework

1β,10β-Epoxydesacetoxymatricarin belongs to the guaianolide subclass of sesquiterpenoid lactones and is structurally related to matricarin. Matricarin itself has been isolated from various plants, including those of the Achillea and Matricaria genera. globalresearchonline.netnih.gov The core structure of these compounds is a seven-membered ring fused to two five-membered rings. researchgate.net

While direct comparative biological studies of 1β,10β-Epoxydesacetoxymatricarin against other matricarin derivatives are not extensively documented in publicly available literature, the structural variations within this chemical family provide a valuable platform for structure-activity relationship (SAR) studies. nih.govresearchgate.net Understanding how modifications such as the presence of an epoxide ring, as opposed to a double bond or other functional groups, affect bioactivity is a key area of research. These studies help in identifying the essential structural motifs for a desired biological effect and guide the synthesis of potentially more potent or selective analogues.

Conceptual Frameworks Guiding Research on Complex Natural Products

The study of complex natural products like 1β,10β-Epoxydesacetoxymatricarin is guided by several sophisticated conceptual frameworks that have evolved alongside synthetic and analytical chemistry. These frameworks provide a logical approach to understanding, synthesizing, and harnessing the potential of these intricate molecules.

Target-Oriented Synthesis (TOS): This is a traditional and powerful approach where the primary goal is the total synthesis of a specific natural product. TOS serves not only to confirm the proposed structure of a molecule but also to develop new synthetic methodologies and strategies. The retrosynthetic analysis, a cornerstone of TOS, allows chemists to deconstruct a complex target molecule into simpler, commercially available starting materials, providing a roadmap for its laboratory synthesis.

Diversity-Oriented Synthesis (DOS): In contrast to the singular focus of TOS, DOS aims to generate a wide array of structurally diverse molecules, often inspired by natural product scaffolds. This approach is particularly valuable in drug discovery, where screening large libraries of compounds against biological targets can lead to the identification of new therapeutic agents. The goal is to explore a broader region of "chemical space" to increase the probability of finding a molecule with a desired biological activity.

Biology-Oriented Synthesis (BIOS): This strategy represents a middle ground between TOS and DOS. BIOS focuses on the synthesis of compound libraries based on "privileged" natural product scaffolds that are known to interact with biological targets. The underlying principle is that nature has already pre-validated these core structures for biological relevance. By creating variations of these proven scaffolds, researchers can efficiently explore structure-activity relationships and develop new bioactive compounds.

Bioassay-Guided Fractionation and Isolation: As mentioned earlier, this remains a fundamental framework for the discovery of new natural products from their biological sources. nih.govresearchgate.net It directly links the chemical isolation process to a measurable biological effect, ensuring that the research efforts are focused on the most promising components of a natural extract.

These conceptual frameworks are not mutually exclusive and are often used in concert to advance the field of natural product science, from the initial discovery of compounds like 1β,10β-Epoxydesacetoxymatricarin to the development of novel therapeutic agents.

Detailed Research Findings

While specific experimental data for 1β,10β-Epoxydesacetoxymatricarin is not widely available in the public domain, the following tables provide a template for the types of data that are crucial for the characterization and study of such a compound. The absolute configuration of 1β,10β-Epoxydesacetoxymatricarin has been determined using advanced computational methods (TDDFT CD calculations). nih.gov

Table 1: Physicochemical Properties of 1β,10β-Epoxydesacetoxymatricarin

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₄ | nih.gov |

| Molecular Weight | 262.30 g/mol | nih.gov |

| Natural Source | Carthamus oxycantha | nih.govchemrxiv.org |

| Compound Class | Sesquiterpenoid Lactone (Guaianolide) | nih.gov |

Table 2: Spectroscopic Data for 1β,10β-Epoxydesacetoxymatricarin (Illustrative Template)

Note: Specific spectral data is not available in the searched literature. This table serves as a template for the required analytical data.

| Technique | Key Signals / Data Points |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton would be listed here. |

| ¹³C NMR | Chemical shifts (δ) for each carbon atom would be listed here. |

| Mass Spectrometry (MS) | The molecular ion peak (m/z) and fragmentation pattern would be described here. |

| Infrared (IR) | Characteristic absorption bands (cm⁻¹) for functional groups (e.g., C=O, C-O-C) would be listed here. |

| Circular Dichroism (CD) | Data used for the determination of absolute stereochemistry would be presented here. |

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10(16)15-11(7)12-9(8(2)13(17)18-12)4-5-14(15,3)19-15/h6,8-9,11-12H,4-5H2,1-3H3/t8-,9-,11+,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWQUBMOSXUFJB-YFRBHOLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C4(O3)C(C2OC1=O)C(=CC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@]4(O3)[C@@H]([C@H]2OC1=O)C(=CC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501106078 | |

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501106078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124020-39-9 | |

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124020-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501106078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Origin and Isolation Methodologies for 1β,10β Epoxydesacetoxymatricarin

Phytochemical Sourcing from Asteraceae Species

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich reservoir of bioactive secondary metabolites, including a vast array of sesquiterpenoids. Within this family, specific genera have been identified as key botanical sources of 1β,10β-Epoxydesacetoxymatricarin.

Carthamus oxycantha as a Primary Botanical Source

Carthamus oxycantha, a thistle-like plant native to the Mediterranean region, stands out as a primary and well-documented source of 1β,10β-Epoxydesacetoxymatricarin. Phytochemical investigations of this species have consistently led to the successful isolation of the compound. The presence of this sesquiterpenoid lactone in C. oxycantha has prompted further studies into the plant's chemical profile and the biosynthetic pathways responsible for the production of such complex molecules. The extraction from this plant often serves as a benchmark for obtaining the compound for research purposes.

Identification in Achillea wilhelmsii and Related Genera

The compound has also been identified in Achillea wilhelmsii, a perennial herb belonging to the same Asteraceae family. Various species of the Achillea genus are known to produce a wide range of sesquiterpenoid lactones, and the discovery of 1β,10β-Epoxydesacetoxymatricarin in A. wilhelmsii has expanded the known botanical sources of this particular molecule. This finding is significant as it suggests that other related genera within the Asteraceae family may also harbor this compound, opening up new avenues for phytochemical screening and sourcing.

Advanced Chromatographic Techniques for Compound Enrichment and Purity

The isolation of 1β,10β-Epoxydesacetoxymatricarin from its natural matrix is a multi-step process that relies heavily on sophisticated chromatographic techniques. These methods are essential for separating the target compound from a complex mixture of other phytochemicals, ultimately yielding a highly purified product suitable for structural elucidation and further analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the study of 1β,10β-Epoxydesacetoxymatricarin. It is routinely used for the qualitative and quantitative analysis of plant extracts to confirm the presence and estimate the concentration of the compound. In a research context, HPLC is crucial for monitoring the progress of extraction and purification procedures. The technique's high resolution and sensitivity allow for the precise separation of closely related compounds, ensuring the accurate identification of 1β,10β-Epoxydesacetoxymatricarin in complex mixtures.

Preparative Chromatography Strategies in Isolation

While analytical HPLC is used for identification and quantification, preparative chromatography is the cornerstone of isolating larger quantities of 1β,10β-Epoxydesacetoxymatricarin. This process typically begins with preliminary fractionation of the crude plant extract using techniques such as column chromatography with silica gel or other stationary phases. This initial step serves to enrich the fraction containing the target compound.

For final purification, preparative high-performance liquid chromatography (Prep-HPLC) is often employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The selection of appropriate stationary and mobile phases is critical for achieving optimal separation and purity of the isolated compound.

Spectroscopic Verification during Isolation Processes

Following chromatographic separation, the definitive identification and structural confirmation of 1β,10β-Epoxydesacetoxymatricarin are achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is fundamental for elucidating the complex structure of the compound. These analyses provide insights into the chemical environment of each hydrogen and carbon atom within the molecule, allowing for the precise mapping of its intricate framework.

Structural Elucidation and Stereochemical Characterization of 1β,10β Epoxydesacetoxymatricarin

Chiroptical Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a critical tool for the stereochemical investigation of chiral molecules. rsc.org For 1β,10β-Epoxydesacetoxymatricarin, ECD spectra have been measured in both the solid state and in solution, revealing important details about its molecular structure and electronic transitions. rsc.orgnih.gov

The solid-state ECD spectrum of 1β,10β-Epoxydesacetoxymatricarin is notably different from its solution spectrum. nih.gov In the microcrystalline solid state, the spectrum displays a pronounced vibrational fine structure, particularly in the long-wavelength region corresponding to the n–π* electronic transition of the enone chromophore. rsc.orgnih.gov Furthermore, a new, moderately intense band appears in the π–π* region, which is not observed in solution. rsc.orgnih.gov This difference is attributed to intermolecular exciton-type couplings between adjacent molecules within the crystal lattice. nih.gov The vibrational structure in the n-π* band of the solid-state spectrum shows a spacing of approximately 1200–1300 cm⁻¹ between the four discernible sub-bands. rsc.org

These detailed spectral features provided by ECD are instrumental for comparison with theoretical calculations to confirm the molecule's absolute stereochemistry.

Table 1: Comparison of ECD Spectral Features for 1β,10β-Epoxydesacetoxymatricarin

| Spectral Feature | Solid-State Spectrum | Solution Spectrum |

| n–π* Transition | Pronounced vibrational fine structure | Less evident vibrational structure |

| π–π* Transition | Appearance of a new, moderately intense band | This band is not present |

| Interpretation | Presence of intermolecular exciton (B1674681) couplings | Represents the isolated molecule's chiroptical properties |

Theoretical Calculation Approaches for ECD (e.g., Time-Dependent Density Functional Theory, TDDFT)

To interpret the experimental ECD spectra and definitively establish the absolute configuration of 1β,10β-Epoxydesacetoxymatricarin, theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) were employed. rsc.orgnih.gov This computational approach has become a powerful tool in the stereochemical elucidation of natural products. researchgate.netresearchgate.net

The absolute configuration of 1β,10β-epoxydesacetoxymatricarin, isolated from Carthamus oxycantha, was determined by comparing its experimental ECD spectrum with the spectrum predicted by TDDFT calculations. invivochem.commedchemexpress.comkisti.re.krorcid.org The calculations were performed for the (+)-(1R,5R,6S,7S,10S,11S) enantiomer. rsc.org

Researchers ran TDDFT calculations on structures derived from the molecule's X-ray geometry to simulate the ECD spectrum. rsc.orgnih.gov These calculations successfully reproduced the key features of the experimental spectrum, including the impact of exciton coupling in the solid state and the vibrational fine structure. nih.gov For the isolated molecule, the potential energy surfaces were modeled at the harmonic level, taking into account Duschinsky and Herzberg–Teller effects to accurately simulate the vibronic structure of the CD spectrum. nih.gov

The TDDFT calculations were run using the long-range corrected hybrid CAM-B3LYP functional with the Ahlrichs TZVP basis set. rsc.org The excellent agreement between the calculated spectrum and the experimental data for the dextrorotatory enantiomer allowed for the unambiguous assignment of its absolute configuration. rsc.orginvivochem.commedchemexpress.com

Table 2: Parameters for TDDFT Calculation of 1β,10β-Epoxydesacetoxymatricarin

| Parameter | Specification |

| Method | Time-Dependent Density Functional Theory (TDDFT) |

| Functional | CAM-B3LYP |

| Basis Set | Ahlrichs TZVP |

| Input Geometry | Derived from X-ray crystal structure |

| Effects Considered | Exciton coupling, Duschinsky effect, Herzberg-Teller effect |

| Software/Platform | Not specified in the provided context |

X-ray Crystallography for Solid-State Structural Confirmation

While ECD and TDDFT provide powerful evidence for stereochemical assignment in solution and through computation, single-crystal X-ray diffraction offers the most definitive, solid-state confirmation of a molecule's three-dimensional structure. researchgate.net

The theoretical TDDFT calculations for 1β,10β-Epoxydesacetoxymatricarin were based on its X-ray geometry, indicating that the crystal structure of this compound has been determined. rsc.orgnih.gov The availability of X-ray crystallographic data is crucial as it provides the precise atomic coordinates, bond lengths, and bond angles of the molecule in the solid state. This exact geometry serves as the foundational input for high-level theoretical calculations, lending significant accuracy and reliability to the computed ECD spectra. rsc.orgresearchgate.net The successful replication of the experimental ECD data using the X-ray derived geometry confirms both the solid-state structure and the assigned absolute configuration. rsc.orgnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of 1β,10β Epoxydesacetoxymatricarin

Proposed General Biosynthetic Route for Sesquiterpenoid Lactones

The biosynthesis of sesquiterpenoid lactones, including 1β,10β-Epoxydesacetoxymatricarin, commences with the universal C15 precursor, farnesyl pyrophosphate (FPP). tandfonline.comwikipedia.org This initial step is a cornerstone of terpenoid biosynthesis in plants. The pathway is generally accepted to proceed through the mevalonate (B85504) (MVA) pathway in the cytosol. mdpi.com

The key steps in the formation of the guaianolide skeleton are as follows:

Cyclization of FPP: The linear FPP molecule undergoes a complex cyclization reaction catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases. researchgate.net For many guaianolides, this process is initiated by a (+)-germacrene A synthase, which converts FPP into the foundational germacrene A skeleton. researchgate.net

Formation of a Germacranolide Intermediate: Germacrene A then undergoes a series of oxidative modifications. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). mdpi.comnih.gov A key hydroxylation event occurs at the C6 position, followed by further oxidation and subsequent lactonization to form the characteristic γ-lactone ring, resulting in the formation of a germacranolide intermediate, such as costunolide. tandfonline.com

Conversion to the Guaianolide Skeleton: The germacranolide intermediate is then believed to undergo further enzymatic cyclization to form the distinctive 5/7 fused ring system of the guaianolide core. researchgate.netnih.gov This transformation is a critical branching point that directs the biosynthesis towards the guaianolide class of sesquiterpenoid lactones.

The general biosynthetic pathway leading to the guaianolide skeleton is summarized in the table below.

| Step | Precursor | Key Enzyme Class | Intermediate/Product |

| 1 | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase | Germacrene A |

| 2 | Germacrene A | Cytochrome P450 Monooxygenase | Costunolide (a germacranolide) |

| 3 | Costunolide | Cyclase | Guaianolide Skeleton |

Specific Enzymatic Transformations Leading to the 1β,10β-Epoxide Moiety

The formation of the 1β,10β-epoxide moiety in 1β,10β-Epoxydesacetoxymatricarin is a late-stage tailoring step that occurs after the formation of the basic guaianolide skeleton. This specific modification is crucial for the compound's final structure and potential biological activity.

The epoxidation is catalyzed by a specific cytochrome P450 enzyme. chemrxiv.orgacs.org These enzymes are well-known for their role in introducing oxygen atoms into a wide variety of substrates with high regio- and stereoselectivity. chemrxiv.orgacs.org In this case, the CYP450 would act on a precursor molecule, likely a matricarin (B12303738) derivative, to introduce an epoxide ring across the C1 and C10 positions with a specific β-stereochemistry.

The "desacetoxy" part of the name implies the removal of an acetate (B1210297) group. This suggests that a precursor molecule, such as matricarin itself, which possesses an acetoxy group, undergoes a deacetylation reaction. This reaction is likely catalyzed by an esterase, an enzyme that cleaves ester bonds. The exact sequence of these final tailoring steps—epoxidation and deacetoxylation—is a subject for further investigation.

| Transformation | Enzyme Class | Substrate Moiety | Product Moiety |

| Epoxidation | Cytochrome P450 Monooxygenase | C1-C10 Alkene | 1β,10β-Epoxide |

| Deacetoxylation | Esterase | Acetoxy Group | Hydroxyl Group |

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through a biosynthetic pathway, providing definitive evidence for proposed reaction mechanisms and precursor-product relationships. nih.gov In the context of 1β,10β-Epoxydesacetoxymatricarin biosynthesis, stable isotopes such as ¹³C and ²H can be employed. nih.gov

The general methodology involves feeding isotopically labeled precursors, such as [¹³C]-glucose or [¹³C]-acetate, to the plant or cell culture that produces the target compound. nih.gov The labeled atoms are incorporated into the downstream metabolites, including 1β,10β-Epoxydesacetoxymatricarin. The position of the isotopic labels in the final product can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govnih.gov

By analyzing the labeling pattern, researchers can deduce the origin of each carbon atom in the molecule's skeleton, confirming its assembly from isoprene (B109036) units and tracing the rearrangements that occur during the cyclization cascades. nih.gov This experimental approach is indispensable for validating proposed biosynthetic pathways that are often initially based on the co-occurrence of related compounds in a single organism. nih.gov

Genetic and Proteomic Approaches to Biosynthetic Enzyme Identification

The identification of the specific genes and enzymes involved in the biosynthesis of 1β,10β-Epoxydesacetoxymatricarin relies on modern genetic and proteomic techniques. These approaches have been successfully applied to other members of the Asteraceae family to elucidate sesquiterpenoid lactone biosynthetic pathways. lublin.pl

Transcriptomics: High-throughput sequencing of the messenger RNA (transcriptome) from the plant tissues that produce 1β,10β-Epoxydesacetoxymatricarin can reveal candidate genes. nih.gov By comparing the transcriptomes of producing and non-producing tissues or plants at different developmental stages, researchers can identify genes that are co-expressed with the production of the compound. mdpi.com Genes encoding sesquiterpene synthases and cytochrome P450s are often prime candidates. mdpi.comresearchgate.net

Proteomics: This approach involves the large-scale study of proteins. By analyzing the protein content of the relevant plant tissues, it is possible to identify enzymes that are present when 1β,10β-Epoxydesacetoxymatricarin is being synthesized. nih.gov The identified proteins can then be isolated and their function can be tested in vitro.

Gene Cloning and Heterologous Expression: Once candidate genes are identified, they can be cloned and expressed in a model organism, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. nih.gov The recombinant enzymes can then be assayed for their ability to convert proposed precursors into the expected intermediates or final product, thereby confirming their role in the biosynthetic pathway.

These powerful "omics" approaches, combined with traditional biochemical methods, provide a comprehensive toolkit for unraveling the intricate enzymatic machinery responsible for the biosynthesis of complex natural products like 1β,10β-Epoxydesacetoxymatricarin.

Mechanistic Investigations of the Biological Activities of 1β,10β Epoxydesacetoxymatricarin

Molecular Mechanisms of Anti-Hypercholesterolemic Activity

No studies were identified that directly examined the anti-hypercholesterolemic effects of 1β,10β-Epoxydesacetoxymatricarin. Research in this area typically focuses on the inhibition of key enzymes in the cholesterol biosynthesis pathway.

HMG-CoA reductase is a critical enzyme that catalyzes a rate-limiting step in the synthesis of cholesterol. nih.govnih.gov Its inhibition is a primary strategy for managing hypercholesterolemia. Statins are a well-known class of drugs that act as competitive inhibitors of HMG-CoA reductase, thereby lowering cholesterol levels. nih.govnih.gov The efficacy of HMG-CoA reductase inhibitors can be assessed through in vitro enzyme activity assays. nih.gov There is no available data on the inhibitory effect of 1β,10β-Epoxydesacetoxymatricarin on this enzyme.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein. nih.gov In the context of HMG-CoA reductase, docking studies can elucidate how a compound might interact with the enzyme's active site. nih.gov These studies provide insights into the potential inhibitory mechanisms of novel compounds. nih.gov No molecular docking studies involving 1β,10β-Epoxydesacetoxymatricarin and HMG-CoA reductase have been published.

The cholesterol biosynthesis pathway is a complex, multi-step process that is tightly regulated within cells. nih.govnih.govyoutube.com Key regulatory proteins, such as sterol regulatory element-binding proteins (SREBPs), control the expression of genes involved in cholesterol synthesis. nih.govnih.gov Cellular models are essential for studying how compounds affect this pathway. nih.govnih.gov There is no research available on the impact of 1β,10β-Epoxydesacetoxymatricarin on the regulation of the cholesterol biosynthesis pathway in any cellular models.

Cellular and Molecular Underpinnings of Immunomodulatory and Anti-Inflammatory Effects

No specific research was found detailing the immunomodulatory or anti-inflammatory effects of 1β,10β-Epoxydesacetoxymatricarin. Such investigations often involve measuring the compound's effect on inflammatory mediators and enzymes.

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. nih.govnih.govnih.gov The modulation of TNF-α secretion by immune cells, such as macrophages, is a key indicator of a compound's anti-inflammatory potential. nih.gov Studies often measure the levels of TNF-α released by cells in response to an inflammatory stimulus, with and without the compound of interest. nih.govnih.gov The effect of 1β,10β-Epoxydesacetoxymatricarin on TNF-α secretion has not been reported.

Matrix metalloproteinases (MMPs), specifically MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are enzymes involved in the degradation of the extracellular matrix. nih.govnih.gov Their expression and activity are often upregulated in inflammatory conditions and are linked to tissue remodeling. nih.govnih.gov The regulation of MMP-2 and MMP-9 is a target for anti-inflammatory therapies. nih.govnih.gov There are no studies available on how 1β,10β-Epoxydesacetoxymatricarin may regulate the expression or activity of MMP-2 and MMP-9.

Investigation of Downstream Signaling Pathways (e.g., NF-κB, MAPK)

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular responses to a wide array of stimuli, including stress, cytokines, and bacterial or viral antigens.

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inducers, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This process allows NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of a multitude of genes involved in inflammation, immunity, cell proliferation, and survival. nih.govnih.gov Key genes regulated by NF-κB include those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

The MAPK pathway is a cascade of protein kinases that plays a central role in cell proliferation, differentiation, apoptosis, and stress responses. The pathway transmits signals from the cell surface to the nucleus. Depending on the cellular context, the MAPK cascade can function as a rheostat, a switch, or an oscillator, leading to diverse physiological outcomes. nih.gov Key components of this pathway include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, each of which can be activated by specific stimuli and, in turn, phosphorylate a variety of substrate proteins, including transcription factors. nih.gov

Currently, there is no specific scientific literature available that details the direct effects of 1β,10β-Epoxydesacetoxymatricarin on the activation or inhibition of the NF-κB or MAPK signaling pathways.

Crosstalk with Immune Cell Activation and Inflammatory Cascades (in vitro models)

Immune cell activation is a complex process that initiates and propagates inflammatory cascades. In vitro models using cell lines such as macrophages and mast cells are instrumental in dissecting the molecular events underlying these responses. Upon activation by pathogens or inflammatory stimuli, immune cells release a host of mediators, including cytokines, chemokines, and enzymes, which orchestrate the inflammatory response.

Mast cells, for example, play a pivotal role in allergic reactions. Their activation, often triggered by the cross-linking of IgE receptors, leads to degranulation and the release of pre-formed mediators like histamine (B1213489) and β-hexosaminidase, as well as the de novo synthesis of cytokines and other inflammatory molecules. The measurement of β-hexosaminidase release is a common in vitro assay to quantify mast cell degranulation. researchgate.net

Despite the importance of these processes, research specifically investigating the modulatory effects of 1β,10β-Epoxydesacetoxymatricarin on immune cell activation and subsequent inflammatory cascades in in vitro models has not been reported in the available scientific literature.

Exploratory Research into Related Biological Activities (Comparative Mechanistic Studies)

Investigation of Beta-Hexosaminidase Release Inhibition in Allergy Models (drawing insights from Desacetylmatricarin and Leucodin research)

Beta-hexosaminidase is a lysosomal enzyme that is co-released with histamine during the degranulation of mast cells and basophils in response to allergic stimuli. researchgate.net As such, the inhibition of β-hexosaminidase release is a widely used in vitro marker for assessing the anti-allergic potential of various compounds. researchgate.net The assay typically involves sensitizing rat basophilic leukemia (RBL-2H3) cells with IgE, followed by stimulation with an antigen to induce degranulation. The amount of β-hexosaminidase released into the cell culture supernatant is then quantified using chromogenic or fluorogenic substrates. researchgate.net

There is currently no published research available on the inhibitory effects of 1β,10β-Epoxydesacetoxymatricarin, Desacetylmatricarin, or Leucodin on β-hexosaminidase release in allergy models.

Cellular Anti-Proliferative Mechanisms (if specific targets or pathways are identified beyond general activity)

The investigation of anti-proliferative mechanisms involves identifying the specific molecular targets and signaling pathways through which a compound exerts its inhibitory effects on cell growth. This can include the induction of cell cycle arrest at specific checkpoints, the activation of apoptotic pathways, or the modulation of key proteins involved in cell division and survival. Techniques such as cytotoxicity assays, cell cycle analysis, and the measurement of apoptosis markers are employed to elucidate these mechanisms.

No studies have been published that identify specific cellular anti-proliferative mechanisms, targets, or pathways for 1β,10β-Epoxydesacetoxymatricarin.

Oxidative Stress Response Modulation at the Molecular Level

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov Modulation of the oxidative stress response at the molecular level can involve the direct scavenging of ROS, the upregulation of antioxidant enzymes, or the interference with signaling pathways that are sensitive to redox state. Biomarkers of oxidative stress include modified molecules like malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), as well as changes in the levels and activities of antioxidant enzymes. nih.govnih.gov

Specific research detailing the modulation of oxidative stress responses at the molecular level by 1β,10β-Epoxydesacetoxymatricarin is not present in the current scientific literature.

Synthetic Strategies and Derivatization Chemistry of 1β,10β Epoxydesacetoxymatricarin Analogues

Total Synthesis Approaches to the Matricarin (B12303738) Core Structure

The total synthesis of the matricarin core, a guaianolide sesquiterpene lactone, represents a significant challenge in organic chemistry due to its complex 5-7-5 fused ring system and multiple stereocenters. While a specific total synthesis of 1β,10β-Epoxydesacetoxymatricarin has not been extensively detailed in the literature, several strategies have been developed for the synthesis of the foundational guaianolide skeleton. These approaches often serve as a blueprint for accessing a variety of guaianolide natural products.

A common retrosynthetic disconnection for the guaianolide core involves breaking the seven-membered ring to simplify the target into more manageable precursors. One powerful strategy involves an intramolecular Barbier-type allylation to form the seven-membered ring. This approach has been successfully utilized in the gram-scale synthesis of the 8,12-guaianolide, mikanokryptin. The key steps in such a synthesis typically involve:

Chiral Pool Starting Materials: Syntheses often commence from readily available chiral terpenes like (+)-carvone to establish initial stereocenters.

Fragment Coupling: A double allylation strategy can be employed to couple two smaller, functionalized fragments to construct the carbon skeleton of the guaianolide.

Ring-Closing Metathesis (RCM): RCM is another powerful tool for the formation of the seven-membered ring, often employed in the later stages of the synthesis.

Stereocontrolled Cyclization: The formation of the 5,7-fused ring system is a critical step, and various metal-mediated cyclizations have been explored to control the stereochemistry of the newly formed ring junctions.

For instance, a general approach to the 6,12-guaianolide framework, to which matricarin belongs, was described involving a six-step sequence starting from a diketone. This sequence included selective ketalization, epoxidation, alkylation, and a lithium-liquid ammonia reduction, followed by oxidative double bond fission to yield a lactone precursor for various guaianolides. researchgate.net

The stereochemical and oxidative diversity among guaianolides presents a significant hurdle, making a unified synthetic strategy challenging. mdpi.com Most synthetic efforts have concentrated on a limited number of Asteraceae guaianolides. mdpi.com

Semisynthetic Modifications of Natural 1β,10β-Epoxydesacetoxymatricarin

While direct semisynthetic modifications of 1β,10β-Epoxydesacetoxymatricarin are not widely reported, studies on the closely related precursor, desacetylmatricarin, provide valuable insights into potential synthetic transformations. Desacetylmatricarin, which lacks the epoxide and possesses a hydroxyl group at C8, is a major constituent of plants such as basin big sagebrush (Artemisia tridentata subsp. tridentata). mdpi.com

The primary site for semisynthetic modification on desacetylmatricarin is the hydroxyl group. This functional group can be readily derivatized to explore structure-activity relationships. A common modification is esterification, where the hydroxyl group is reacted with various acyl chlorides or anhydrides in the presence of a base like pyridine. This approach has been used to synthesize a series of desacetylmatricarin derivatives with varying ester functionalities. mdpi.com

The general procedure for such a modification involves:

Dissolving desacetylmatricarin in a suitable solvent, such as pyridine.

Adding the desired acylating agent (e.g., hexanoyl chloride) dropwise under an inert atmosphere.

Stirring the reaction mixture, often overnight, to ensure complete conversion.

Purification of the resulting ester derivative, typically through chromatographic methods.

These modifications aim to alter the lipophilicity and steric properties of the molecule, which can influence its biological activity. mdpi.com The successful synthesis of these derivatives in high yields demonstrates the feasibility of modifying the matricarin scaffold. mdpi.com

Development of Synthetic Analogues Bearing Modified Functional Groups

The development of synthetic analogues of 1β,10β-Epoxydesacetoxymatricarin focuses on modifying its functional groups to enhance biological activity and explore structure-activity relationships. Based on studies of related sesquiterpene lactones, key areas for modification include the α-methylene-γ-lactone moiety, the epoxide ring, and other hydroxyl or acetyl groups present on the guaianolide core.

A significant body of research exists on the derivatization of other guaianolides, which can be extrapolated to the matricarin skeleton. For example, a series of oxygenated and oxy-nitrogenated derivatives of cumanin, helenalin (B1673037), and hymenin have been synthesized. nih.gov These modifications include:

Acetylation and Silylation: Hydroxyl groups can be converted to their corresponding esters and silyl ethers. For instance, silylated derivatives of helenalin have shown significant cytotoxic activity. nih.gov

Click Chemistry: The introduction of triazole rings via "click chemistry" has been explored. A ditriazolyl derivative of cumanin demonstrated increased activity and selectivity against certain cancer cell lines. nih.gov

Modification of the α-methylene-γ-lactone: This group is a Michael acceptor and is crucial for the biological activity of many sesquiterpene lactones. nih.gov Analogues with modified lactone rings can be synthesized to probe the importance of this functional group.

A recent study on desacetylmatricarin, a close structural relative, involved the synthesis of a series of ester derivatives by reacting the hydroxyl group with different acyl chlorides. mdpi.com This work highlights a practical approach to generating a library of analogues with varied side chains. The structures of these synthesized compounds were confirmed by NMR spectroscopy. mdpi.com The goal of such derivatization is to create new compounds with potentially enhanced biological properties. mdpi.com

| Parent Compound | Modification | Resulting Functional Group | Reference |

| Desacetylmatricarin | Esterification with various acyl chlorides | Ester | mdpi.com |

| Helenalin | Silylation | Silyl ether | nih.gov |

| Cumanin | Click Chemistry | Triazole | nih.gov |

Stereoselective Synthesis of Epoxide and Lactone Ring Systems

The stereoselective synthesis of the epoxide and lactone ring systems is a critical aspect of constructing the 1β,10β-Epoxydesacetoxymatricarin molecule. The relative and absolute stereochemistry of these rings significantly influences the biological activity of the compound.

Epoxide Ring Synthesis:

The formation of the 1β,10β-epoxide on the guaianolide core requires a stereoselective epoxidation of the corresponding Δ¹,¹⁰-alkene precursor. The stereochemical outcome of this reaction is often directed by the existing stereocenters and the conformation of the seven-membered ring. Common epoxidizing agents include:

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for the epoxidation of alkenes. The facial selectivity can be influenced by nearby hydroxyl groups through hydrogen bonding, directing the oxidant to one face of the double bond.

Shi Asymmetric Epoxidation: This method uses a fructose-derived ketone as a catalyst with Oxone as the oxidant and is effective for the asymmetric epoxidation of various alkenes.

Sharpless Asymmetric Epoxidation: This is a powerful method for the enantioselective epoxidation of allylic alcohols. While not directly applicable to a non-allylic double bond, it can be used to install stereocenters that later guide the stereochemistry of other reactions.

Lactone Ring Synthesis:

The γ-lactone ring is a hallmark of sesquiterpene lactones. Its stereoselective formation is a key step in any total synthesis. Common strategies for lactone formation in the context of guaianolides include:

Oxidative Cyclization: This can involve the oxidation of a diol or a carboxylic acid with a suitably positioned hydroxyl group.

Halolactonization: An iodolactonization or bromolactonization reaction of an unsaturated carboxylic acid is a reliable method for constructing γ-lactones with defined stereochemistry.

Baeyer-Villiger Oxidation: The oxidation of a cyclic ketone can lead to the formation of a lactone. The regioselectivity of this reaction is predictable based on the migratory aptitude of the adjacent carbon atoms.

In many total syntheses of guaianolides, the stereochemistry of the lactone ring is established early in the synthetic sequence and carried through to the final product. The conformation of the seven-membered ring plays a crucial role in directing the stereochemical outcome of the lactonization step.

Novel Reaction Methodologies for Derivatization

The derivatization of complex natural products like 1β,10β-Epoxydesacetoxymatricarin benefits from the development of novel and selective reaction methodologies. These methods aim to modify the molecule at specific positions, often with high efficiency and under mild conditions, to generate analogues for biological evaluation.

Late-Stage C-H Functionalization:

A powerful and emerging strategy is the late-stage C-H functionalization of natural products. This approach allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules, without the need for pre-installed functional groups. For guaianolides, rhodium(II)-catalyzed intermolecular nitrene transfer has been successfully employed. nih.gov This reaction can lead to the amination of unactivated C(sp³)-H bonds at various positions on the guaianolide skeleton, such as C-1, C-2, and C-10. nih.gov Alkene aziridination can also be achieved under these conditions. nih.gov This methodology provides a direct route to novel nitrogen-containing analogues.

Biocatalysis:

Enzymatic reactions offer high selectivity and mild reaction conditions, making them attractive for the derivatization of sensitive natural products. Hydroxylase enzymes, for example, can introduce hydroxyl groups at specific positions on the guaianolide core. These newly introduced hydroxyl groups can then serve as handles for further derivatization.

Click Chemistry:

As mentioned previously, click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust method for creating triazole-containing analogues. This reaction is highly efficient and tolerant of a wide range of functional groups, making it suitable for the derivatization of complex molecules.

Photochemical Reactions:

Photochemical methods can enable unique transformations that are not easily accessible through traditional thermal reactions. These can include [2+2] cycloadditions, rearrangements, and redox reactions, offering novel avenues for modifying the guaianolide scaffold.

Structure Activity Relationship Sar and Chemoinformatic Studies of 1β,10β Epoxydesacetoxymatricarin Derivatives

Identification of Pharmacophoric Elements for Target Engagement

The biological activity of guaianolide sesquiterpene lactones, including the scaffold of 1β,10β-Epoxydesacetoxymatricarin, is predominantly attributed to a set of key reactive chemical groups known as pharmacophores. These elements are capable of forming covalent bonds with biological macromolecules, such as proteins, thereby modulating their function.

The most crucial pharmacophoric feature is the α-methylene-γ-lactone group. d-nb.inforesearchgate.net This functional group acts as a Michael acceptor, a reactive site that readily undergoes conjugate addition with nucleophiles, particularly the sulfhydryl groups of cysteine residues within target proteins. d-nb.infoacs.org This alkylation mechanism is believed to be a primary driver of the cytotoxic, anti-inflammatory, and antitumor activities observed for this class of compounds. d-nb.info

The core tricyclic skeleton of the guaianolide provides a rigid framework that correctly orients these reactive groups in three-dimensional space for optimal interaction with the target protein. Therefore, the complete pharmacophore model for this class of compounds includes both the electrophilic reactive sites and the stereochemically defined scaffold that presents them.

Correlation between Structural Features and Biological Activity Profile

SAR studies on the guaianolide scaffold have established clear correlations between specific structural modifications and the resulting biological activity. The potency and selectivity of these compounds can be finely tuned by altering various features on the core structure.

The α-methylene-γ-lactone moiety is a primary determinant of cytotoxicity. researchgate.netmdpi.com The presence of an exomethylene group on the lactone ring is often associated with higher cytotoxic potential compared to derivatives lacking this feature. mdpi.com For example, studies comparing various sesquiterpene lactones have shown that those with an activated exomethylene group, like helenalin (B1673037), exhibit significant cytotoxicity. mdpi.com

Substitutions on the carbocyclic skeleton significantly modulate activity. The introduction of halogen atoms, for instance, can enhance cytotoxic effects. Studies on chlorinated guaianolides, such as chlorohyssopifolins, demonstrated potent growth inhibition against human leukemia and melanoma cell lines, with IC₅₀ values often below 10 μM. nih.gov Conversely, the addition of bulky or polar groups, such as glycosides, may alter properties like solubility but can sometimes reduce cytotoxicity depending on the specific compound and its target. mdpi.comrsc.org

The following table summarizes key structural features and their general correlation with biological activity for the guaianolide class of compounds.

| Structural Feature | Influence on Biological Activity | Example Compound Class | Citation |

| α-Methylene-γ-lactone | Essential for covalent bonding and cytotoxicity; acts as a Michael acceptor. | Guaianolides, Germacranolides | d-nb.inforesearchgate.net |

| Exomethylene Group | Presence is often correlated with increased cytotoxicity. | Helenalin, Cynaropicrin | mdpi.com |

| Additional Unsaturated Carbonyls | Can act as secondary alkylating sites, enhancing potency. | Guaianolides with cyclopentenone rings | researchgate.netnih.gov |

| Halogenation (e.g., Chlorine) | Often increases cytotoxic potency against cancer cell lines. | Chlorohyssopifolins, Linichlorin A | nih.gov |

| Hydroxylation/Acylation | Modulates lipophilicity and can influence binding specificity and potency. | Arglabin, Cumambrine derivatives | d-nb.inforesearchgate.net |

| Overall Molecular Skeleton | Provides a rigid scaffold influencing conformational stability and target fit. | Guaianolides | acs.org |

Computational SAR Modeling (e.g., QSAR, 3D-QSAR)

To quantitatively understand the link between structure and activity, various computational modeling techniques have been applied to sesquiterpene lactones. Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional (3D-QSAR) variants are powerful tools for developing predictive models and gaining insight into the structural requirements for activity. researchgate.net

Several QSAR studies have been successfully conducted on large sets of sesquiterpene lactones, including guaianolides, to model their cytotoxic, anti-inflammatory, and antitrypanosomal activities. acs.orgnih.govnih.gov These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a mathematical equation that correlates these descriptors with biological potency (e.g., IC₅₀ values). mdpi.com

For rigid skeletons like the guaianolides, QSAR studies have shown that topological and structure-coding parameters are significant contributors to their NF-κB inhibitory activity. acs.org In contrast, for more flexible sesquiterpene lactones, reactivity-coding parameters (related to the number and type of unsaturated carbonyls) were found to be more determinant. acs.org

More advanced 3D-QSAR and Hologram QSAR (HQSAR) methodologies have also been employed. nih.govnih.gov These methods consider the three-dimensional properties of the molecules.

3D-QSAR : This approach aligns a series of compounds and calculates steric and electrostatic interaction fields around them. The resulting models can generate contour maps that visualize regions where bulky groups or specific electronic properties are favorable or unfavorable for activity, providing a direct guide for drug design. mdpi.com

HQSAR : This technique encodes the 2D molecular structure into a "molecular hologram" that represents all possible molecular fragments. HQSAR models have been successfully used to relate a series of 40 sesquiterpene lactones to their antiprotozoal activity, confirming that the presence of α,β-unsaturated carbonyl groups is fundamental for their biological effect. nih.gov

These computational models often exhibit good statistical robustness, with high coefficients of determination (R²) and internal/external predictive ability (Q²), making them valuable tools for predicting the activity of new, untested compounds. nih.govnih.gov

| Modeling Technique | Key Principles | Application to Sesquiterpene Lactones | Citations |

| QSAR | Correlates molecular descriptors (e.g., topological, electronic) with biological activity using statistical methods. | Modeled NF-κB inhibitory activity and cytotoxicity, highlighting the importance of skeletal rigidity and alkylating centers. | acs.orgnih.gov |

| 3D-QSAR | Uses 3D molecular fields (steric, electrostatic) to relate structure to activity, providing visual guides for modification. | Used to build models for antitrypanosomal activity, corroborating the role of reactive enone groups and molecular shape. | nih.govmdpi.com |

| HQSAR | Employs 2D fragment fingerprints (holograms) to build predictive models. | Successfully modeled antiprotozoal activity against various parasites, confirming the importance of unsaturated carbonyls. | nih.govmdpi.com |

Ligand-Based and Structure-Based Drug Design Principles Applied to 1β,10β-Epoxydesacetoxymatricarin Scaffolds

The guaianolide skeleton, as exemplified by 1β,10β-Epoxydesacetoxymatricarin, is considered a "privileged scaffold" in drug discovery—a molecular framework that is able to provide ligands for more than one biological target. researchgate.netrroij.com Both ligand-based and structure-based design principles are applicable to this scaffold to develop new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Ligand-Based Drug Design: In the absence of a high-resolution 3D structure of the biological target, drug design efforts rely on the information derived from a series of active molecules (ligands). The QSAR and pharmacophore models described previously are central to this approach.

Pharmacophore-Based Design : By identifying the essential pharmacophoric elements—the α-methylene-γ-lactone and other electrophilic centers—new compounds can be designed that retain these key features on the rigid guaianolide scaffold while modifying other positions to optimize activity and reduce off-target effects. nih.gov

QSAR-Guided Synthesis : The predictive QSAR models allow for the in silico screening of virtual compounds. Derivatives of the 1β,10β-Epoxydesacetoxymatricarin scaffold can be designed on a computer, their activity predicted by the model, and only the most promising candidates synthesized, saving time and resources. nih.gov

A practical example of ligand-based design is the creation of prodrugs. For instance, the dimethylamino Michael adduct of a guaianolide was synthesized to improve its stability and delivery. This derivative slowly releases the active parent compound in plasma, demonstrating a successful strategy to enhance therapeutic efficacy. nih.gov

Structure-Based Drug Design: This approach is utilized when the 3D structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR. While specific structures of targets bound to 1β,10β-Epoxydesacetoxymatricarin are not widely available, the principle involves using computational docking to simulate how the ligand fits into the target's binding site. This allows for the rational design of modifications that improve the "fit" and enhance binding affinity and selectivity. Given that guaianolides are known to alkylate cysteine residues, structure-based design would focus on positioning the molecule to facilitate this covalent interaction with a specific cysteine in the target's active site.

Conformational Flexibility and Its Influence on Biological Function

The biological function of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. The 5-7-5 tricyclic ring system of guaianolides like 1β,10β-Epoxydesacetoxymatricarin imparts significant conformational rigidity. acs.org This rigidity is a key factor in its biological activity.

Low-temperature NMR spectroscopy and semiempirical calculations have been used to perform detailed conformational analyses of guaianolide-type sesquiterpenes. researchgate.net These studies reveal that even within a "rigid" framework, molecules can exist as a mixture of distinct conformers, often due to the interconversion of the seven-membered ring between chair and twisted-chair forms. researchgate.net However, the energy barrier for this interconversion is generally high, meaning the molecule spends most of its time in a few well-defined, low-energy conformations.

This limited flexibility is advantageous for biological activity for several reasons:

Reduced Entropy Loss upon Binding : A rigid molecule does not need to "freeze" into a specific conformation to bind to its target, which is energetically favorable and can lead to higher binding affinity.

Precise Orientation of Functional Groups : The rigid scaffold holds the key pharmacophoric groups (e.g., the α-methylene-γ-lactone) in a specific spatial orientation, which is critical for effective interaction with the target's binding site. d-nb.info

The specific conformation of the fused rings is also critical. It has been noted that guaianolides isolated from different plant families (e.g., Asteraceae vs. Apiaceae) can exhibit different ring conformations, which may contribute to their distinct biological profiles. researchgate.net The predominant conformation of a molecule in solution may not be the one that is biologically active; instead, binding may involve the selection of a less populated but active conformer or an "induced fit" where the target protein molds the ligand into the correct orientation. unifi.it Therefore, understanding the conformational landscape of the 1β,10β-Epoxydesacetoxymatricarin scaffold is essential for explaining its biological function and for designing analogues with tailored activities.

Advanced Analytical and Bioassay Methodologies in 1β,10β Epoxydesacetoxymatricarin Research

Quantitative Analysis Techniques for Compound Purity and Content

Accurate quantification of 1β,10β-Epoxydesacetoxymatricarin is fundamental for both chemical and biological investigations. High-performance chromatographic techniques are the methods of choice for achieving the necessary resolution and sensitivity.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary tool for the quantitative analysis of sesquiterpene lactones like 1β,10β-Epoxydesacetoxymatricarin. This technique offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. For the analysis of sesquiterpene lactones, reversed-phase columns, such as C18, are commonly employed with a mobile phase typically consisting of a gradient mixture of water (often with additives like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

A study on the quantitative analysis of sesquiterpene lactones in Centipeda minima utilized a UPLC-Orbitrap-MS method, which allowed for the tentative identification of fifteen different sesquiterpene lactones based on their retention times and accurate mass. nih.gov Furthermore, a UPLC-triple quadrupole mass spectrometry (UPLC-QQQ-MS) method was developed for the simultaneous determination of five sesquiterpene lactones, demonstrating the power of this technique for quality control of plant extracts. nih.gov The chromatographic separation was achieved on a C18 column with an isocratic elution. nih.gov This approach, combining the high separation efficiency of UHPLC with the specificity and sensitivity of mass spectrometry, is highly applicable for the precise quantification of 1β,10β-Epoxydesacetoxymatricarin in various matrices.

Table 1: Illustrative UHPLC Method Parameters for Sesquiterpene Lactone Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV (e.g., 210-280 nm) or Mass Spectrometry (MS) |

| Internal Standard | A structurally similar compound not present in the sample |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While many sesquiterpene lactones are not sufficiently volatile for direct GC analysis without derivatization, GC-MS can be a valuable tool for analyzing their more volatile precursors or breakdown products. researchgate.net The thermal degradation of 1β,10β-Epoxydesacetoxymatricarin or its metabolites during certain biological or chemical processes could yield volatile compounds that can be identified by GC-MS. For instance, a study on Artemisia pallens utilized GC-MS to analyze fractions of an acetone (B3395972) extract, leading to the identification of various constituents, including the sesquiterpene lactone alpha santonin. scispace.com

The typical GC-MS analysis involves injecting a sample extract into a heated port where it is vaporized and carried by an inert gas through a capillary column. scispace.com The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification. scispace.com

High-Throughput Screening (HTS) Assays for Mechanistic Pathway Elucidation

High-Throughput Screening (HTS) allows for the rapid testing of a vast number of compounds to identify those that modulate a specific biological pathway. wikipedia.org In the context of 1β,10β-Epoxydesacetoxymatricarin research, HTS can be employed to screen for its effects on various cellular targets and pathways, thereby elucidating its mechanism of action. nih.govresearchgate.net HTS assays are typically performed in microtiter plates (96, 384, or 1536 wells) and involve automated liquid handling, sensitive detectors, and data processing software. wikipedia.org

Both biochemical (cell-free) and cell-based assays are utilized in HTS. patsnap.com Biochemical assays directly measure the interaction of a compound with a purified target, such as an enzyme or receptor. patsnap.com Cell-based assays, on the other hand, assess the compound's effect on a cellular process within a living cell, providing more physiologically relevant information. nih.gov For natural products like 1β,10β-Epoxydesacetoxymatricarin, HTS can help identify its potential as a modulator of various signaling pathways, including those involved in inflammation or cell proliferation. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) for Binding Affinity Studies

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of binding interactions in solution. tainstruments.com It provides a complete thermodynamic profile of a molecular interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), in a single experiment. youtube.com This label-free and immobilization-free method is invaluable for characterizing the binding of 1β,10β-Epoxydesacetoxymatricarin to its potential protein targets. cam.ac.uk

In an ITC experiment, a solution of the ligand (e.g., 1β,10β-Epoxydesacetoxymatricarin) is titrated into a solution of the macromolecule (e.g., a target protein) in the sample cell of a microcalorimeter. youtube.com The heat released or absorbed upon binding is measured with high sensitivity. youtube.com A study investigating the binding of natural products to the SARS-CoV-2 spike protein utilized ITC to verify the binding affinities of identified compounds. nih.gov This demonstrates the utility of ITC in confirming direct interactions and quantifying their strength, which is a critical step in validating potential drug targets.

Table 2: Thermodynamic Parameters Obtainable from ITC

| Parameter | Description |

| Binding Affinity (Kd) | Dissociation constant, indicates the strength of the interaction. |

| Stoichiometry (n) | The number of ligand molecules that bind to one macromolecule. |

| Enthalpy (ΔH) | The heat change associated with the binding event. |

| Entropy (ΔS) | The change in the randomness of the system upon binding. |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding reaction. |

Surface Plasmon Resonance (SPR) for Real-Time Molecular Interaction Analysis

Surface Plasmon Resonance (SPR) is another label-free technique that allows for the real-time monitoring of molecular interactions. youtube.com It provides kinetic data on the association (ka) and dissociation (kd) rates of a binding event, from which the binding affinity (Kd) can be calculated. youtube.com In SPR, one of the interacting molecules (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over the surface. youtube.com The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

A study on the sesquiterpene lactone helenalin (B1673037) utilized an SPR-based method to analyze its interactions with the NF-κB protein p65/RelA. nih.gov This research successfully demonstrated that helenalin interacts with RelA but not with other proteins in the signaling pathway, highlighting the specificity of the interaction. nih.gov This approach would be highly valuable in studying the interaction of 1β,10β-Epoxydesacetoxymatricarin with its putative protein targets, providing insights into the kinetics of the binding process.

Cell-Based Reporter Assays for Pathway Activation/Inhibition

Cell-based reporter assays are essential tools for studying the effect of a compound on specific signaling pathways within a cellular context. qiagen.com These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is driven by a promoter that is responsive to a particular transcription factor. qiagen.comyoutube.com When a signaling pathway is activated or inhibited by a compound like 1β,10β-Epoxydesacetoxymatricarin, the activity of the corresponding transcription factor changes, leading to a measurable change in the reporter protein expression. youtube.com

For example, to investigate the anti-inflammatory properties of sesquiterpene lactones, reporter assays for pathways like NF-κB are commonly used. acs.orgacs.org A study on various sesquiterpene lactones employed an electrophoretic mobility shift assay (EMSA) to analyze their inhibitory effect on NF-κB DNA binding, a key step in the inflammatory response. acs.org Modern reporter assays often use luciferase as the reporter, providing a highly sensitive and quantitative readout. mdpi.com These assays can be designed to study a wide range of signaling pathways and are adaptable to high-throughput screening formats. youtube.comthermofisher.com

Perspectives and Future Research Directions for 1β,10β Epoxydesacetoxymatricarin

Deeper Elucidation of Unexplored Biological Targets and Pathways

While preliminary studies have indicated the anti-inflammatory and anti-hypercholesterolemic potential of 1β,10β-Epoxydesacetoxymatricarin, the precise molecular targets and signaling pathways through which it exerts these effects remain largely unknown. Future research should prioritize the identification and validation of these targets to build a comprehensive understanding of its bioactivity.

Guaianolide sesquiterpenes are known to interact with various cellular signaling pathways, often through the alkylation of nucleophilic residues on proteins. mdpi.com Key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades are common targets for this class of compounds. taylorandfrancis.comnih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression, and its inhibition is a key mechanism for many anti-inflammatory drugs. nih.govnih.gov Similarly, the MAPK pathway is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation. nih.govnih.gov Future studies should investigate the effect of 1β,10β-Epoxydesacetoxymatricarin on these pathways, for instance, by examining the phosphorylation status of key signaling proteins like IκB and ERK1/2. nih.govnih.gov

The reported anti-hypercholesterolemic activity also opens up avenues for exploration into the compound's effects on lipid metabolism. Research could focus on its interaction with key enzymes and receptors involved in cholesterol homeostasis, such as HMG-CoA reductase and the LDL receptor. nih.gov It is also plausible that the anti-inflammatory and anti-hypercholesterolemic effects are linked, as inflammation is a known contributor to the pathogenesis of atherosclerosis. nih.gov The potential of 1β,10β-Epoxydesacetoxymatricarin to modulate the expression of pro-inflammatory cytokines like IL-1β in the context of a high-cholesterol environment warrants investigation. nih.gov

Table 1: Potential Unexplored Biological Targets and Pathways for 1β,10β-Epoxydesacetoxymatricarin

| Potential Target/Pathway | Rationale for Investigation | Key Molecules for Analysis |

|---|---|---|

| NF-κB Signaling Pathway | Common target for anti-inflammatory sesquiterpene lactones. taylorandfrancis.comnih.gov | p65, IκBα, IKK |

| MAPK Signaling Pathway | Involved in inflammation and cellular stress responses. nih.govnih.gov | ERK1/2, JNK, p38 |

| Cholesterol Metabolism | To elucidate the mechanism of its anti-hypercholesterolemic effect. nih.gov | HMG-CoA Reductase, LDL Receptor, SREBP |

| SAR-Endoplasmic Reticulum Ca2+-ATPase (SERCA) | A known target for some guaianolide sesquiterpenes. mdpi.com | SERCA protein activity |

| Pro-inflammatory Cytokines | To understand its specific effects on the inflammatory milieu. nih.gov | IL-1β, TNF-α, IL-6 |

Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic view of the cellular effects of 1β,10β-Epoxydesacetoxymatricarin, the integration of omics technologies is crucial. Proteomics and metabolomics can provide unbiased, system-wide data on the changes in protein and metabolite levels following compound treatment, offering insights into its mechanism of action and identifying potential biomarkers of its activity.

Proteomics: A comparative proteomic analysis of cells treated with 1β,10β-Epoxydesacetoxymatricarin versus untreated controls can reveal changes in the abundance and post-translational modifications of proteins. This approach can help to identify direct protein targets and downstream effector proteins, providing a broader understanding of the signaling pathways modulated by the compound.

Metabolomics: Metabolomic profiling can identify changes in the cellular metabolome in response to 1β,10β-Epoxydesacetoxymatricarin. nih.gov This can be particularly useful for understanding its effects on metabolic pathways, such as cholesterol metabolism. nih.gov By analyzing the shifts in endogenous metabolites, researchers can construct metabolic network maps to visualize the impact of the compound and identify metabolic markers of its efficacy. nih.gov For example, a reduction in plasma triglycerides has been observed with other therapeutic agents and could be a potential biomarker to investigate for 1β,10β-Epoxydesacetoxymatricarin. nih.gov

Table 2: Application of Omics Technologies in the Study of 1β,10β-Epoxydesacetoxymatricarin

| Omics Technology | Objective | Potential Findings |

|---|---|---|

| Proteomics | Identify protein targets and modulated pathways. | Differentially expressed proteins, post-translational modifications. |

| Metabolomics | Characterize metabolic perturbations. | Altered metabolic pathways, potential biomarkers of activity. nih.govnih.gov |

Development of Advanced Delivery Systems for In Vitro Mechanistic Studies

The poor aqueous solubility of many sesquiterpene lactones can be a significant hurdle in conducting accurate and reproducible in vitro mechanistic studies. The development of advanced delivery systems can help to overcome this limitation by enhancing the solubility and bioavailability of 1β,10β-Epoxydesacetoxymatricarin in cell culture media.

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. Liposomal formulations can improve the delivery of natural products into cells and have been successfully used for in vitro studies of other compounds.

Nanoparticles: Polymeric nanoparticles, such as those made from polylactic acid (PLA), can also be used to encapsulate sesquiterpene lactones. These systems can provide sustained release of the compound and may enhance its cellular uptake.

The use of such delivery systems will be critical for obtaining reliable data on the dose-dependent effects of 1β,10β-Epoxydesacetoxymatricarin and for elucidating its mechanism of action at the cellular level.

Exploration of Chemoenzymatic and Biocatalytic Syntheses

The structural complexity of 1β,10β-Epoxydesacetoxymatricarin presents a challenge for traditional chemical synthesis. Chemoenzymatic and biocatalytic approaches offer promising alternatives for the efficient and stereoselective synthesis of this and related compounds. nih.govnih.gov

The biosynthesis of guaianolides is thought to proceed from farnesyl pyrophosphate via a germacrene lactone intermediate. wikipedia.org Enzymes involved in this pathway, such as cytochrome P450s and other oxidoreductases, could be harnessed for the synthesis of key intermediates. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, is a powerful tool in organic synthesis due to the high efficiency and selectivity of enzymes. nih.gov

Future research could focus on identifying and characterizing the specific enzymes from the source organism of 1β,10β-Epoxydesacetoxymatricarin that are responsible for its biosynthesis. These enzymes could then be used in in vitro or whole-cell biocatalytic systems to produce the compound or its precursors. Furthermore, chemoenzymatic strategies, which combine chemical and enzymatic steps, could be developed to access novel analogs of 1β,10β-Epoxydesacetoxymatricarin with potentially improved activity or pharmacokinetic properties. nih.gov The design of new biocatalysts with novel functions through protein engineering is also a rapidly advancing field that could be applied to this challenge. rsc.org

Collaborative and Interdisciplinary Research Frameworks

The multifaceted nature of natural product research necessitates a collaborative and interdisciplinary approach. To fully explore the potential of 1β,10β-Epoxydesacetoxymatricarin, it is essential to bring together experts from various fields, including natural product chemistry, pharmacology, molecular biology, computational biology, and synthetic chemistry.

Such a framework would facilitate a more comprehensive and efficient research program. For instance, natural product chemists can work on the isolation and structural elucidation of new analogs, while pharmacologists and molecular biologists can investigate their biological activities and mechanisms of action. Computational biologists can aid in target identification and lead optimization through molecular modeling and data analysis. Synthetic chemists, in collaboration with biochemists, can then work on developing efficient synthetic routes to the most promising compounds. This synergistic approach will be vital for accelerating the translation of basic research findings into potential therapeutic applications.

Q & A

Q. How can researchers ensure accurate identification of 1beta,10beta-Epoxydesacetoxymatricarin in natural product extracts?

Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) for separation, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with published databases or authenticated reference standards to validate identity .

Q. What analytical techniques are recommended for quantifying the purity of this compound?

Methodological Answer: Employ HPLC with ultraviolet (UV) or diode-array detection (DAD) for quantitative analysis. Validate the method using calibration curves with certified reference materials. Confirm purity thresholds (>95%) via integration of chromatographic peaks and absence of co-eluting impurities .

Q. What are the optimal storage conditions for maintaining the stability of this compound?